Product packaging for Ethyl 2-amino-4-(dimethylamino)benzoate(Cat. No.:CAS No. 178469-11-9)

Ethyl 2-amino-4-(dimethylamino)benzoate

Cat. No.: B575264
CAS No.: 178469-11-9
M. Wt: 208.261
InChI Key: XMYNWQOKTVLURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-amino-4-(dimethylamino)benzoate is a benzoate ester derivative offered for research and development purposes. Compounds in this class are of significant interest in scientific research due to their versatile applications, particularly in polymer science and materials chemistry. Based on its structural similarity to established compounds like Ethyl 4-(dimethylamino)benzoate (EDB), this substance may function as an effective amine synergist or co-initiator in photopolymerization reactions . In such applications, it could work in conjunction with free radical photoinitiators to enable the ultraviolet (UV) curing of coatings and polymers for various substrates, including paper, wood, metal, and plastics . Furthermore, the presence of multiple functional groups makes it a potential candidate for use as a bifunctional organic ligand in coordination chemistry, where it could exhibit a variety of coordination modes with metals . Researchers are also exploring novel benzoic acid derivatives for their potential as inhibitors in biochemical studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B575264 Ethyl 2-amino-4-(dimethylamino)benzoate CAS No. 178469-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178469-11-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.261

IUPAC Name

ethyl 2-amino-4-(dimethylamino)benzoate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)9-6-5-8(13(2)3)7-10(9)12/h5-7H,4,12H2,1-3H3

InChI Key

XMYNWQOKTVLURU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)N(C)C)N

Synonyms

Benzoic acid, 2-amino-4-(dimethylamino)-, ethyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 2 Amino 4 Dimethylamino Benzoate

Established Synthetic Routes for Aminobenzoate Esters

The synthesis of aminobenzoate esters is a well-established field in organic chemistry, with several reliable methods available. These routes can be broadly categorized into esterification of pre-functionalized benzoic acids, amination of aromatic systems, and multi-step synthetic sequences.

Esterification Reactions of Substituted Benzoic Acids

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. rsc.org This method is directly applicable to the synthesis of aminobenzoate esters, provided the corresponding substituted aminobenzoic acid is available. For example, the local anesthetic benzocaine (B179285) (Ethyl p-aminobenzoate) is commonly synthesized by the esterification of p-aminobenzoic acid (PABA) with ethanol (B145695) using a strong acid catalyst like sulfuric acid. rsc.orgacs.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. rsc.org

A variety of acid catalysts can be employed, including mineral acids, p-toluenesulfonic acid, and even solid acid catalysts, which can offer advantages in terms of separation and recyclability. prepchem.com For instance, a greener approach to benzocaine synthesis involves the use of a solid catalyst and a water entrainer like toluene (B28343) or cyclohexane (B81311) to facilitate the removal of water and drive the reaction to completion. prepchem.com

Another approach involves the use of reagents like thionyl chloride or trimethylchlorosilane in methanol (B129727). researchgate.net The reaction of amino acids with methanol in the presence of trimethylchlorosilane provides a convenient and efficient method for the preparation of amino acid methyl ester hydrochlorides at room temperature. researchgate.net

Esterification Method Reactants Catalyst/Reagent Key Features Reference
Fischer-Speier EsterificationSubstituted Benzoic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reversible, often requires excess alcohol or water removal. rsc.orgacs.org
Solid Acid Catalysis4-Nitrobenzoic Acid, EthanolSolid Acid CatalystGreener approach, facilitates catalyst and solvent recycling. prepchem.com
Trimethylchlorosilane MethodAmino Acid, MethanolTrimethylchlorosilane (TMSCl)Mild conditions, good to excellent yields for amino acid esters. researchgate.net

Amination Pathways on Aromatic Systems

Direct amination of an aromatic ring is another strategy to introduce the amino group. While direct C-H amination is a growing field, a more traditional and common approach involves the reduction of a nitro group. rsc.orgresearchgate.net For example, Ethyl p-aminobenzoate can be synthesized by the reduction of Ethyl p-nitrobenzoate. researchgate.net This reduction can be achieved using various reducing agents, including catalytic hydrogenation with platinum oxide or palladium on carbon, or chemical reduction with reagents like tin and hydrochloric acid. researchgate.net Catalytic reduction is often preferred in a laboratory setting for its convenience and high yields. researchgate.net

Modern methods are exploring direct C-H amination of benzoic acids. For instance, rhodium(III)-catalyzed ortho-C-H amination of benzoic acids with anthranils provides a route to anthranilic acid derivatives. researchgate.net Similarly, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, which can lead to meta- or para-substituted aniline (B41778) derivatives after a subsequent decarboxylation step. nih.gov Copper-catalyzed amination of halobenzoic acids, such as 2-chlorobenzoic or 2-bromobenzoic acids, with various amines is also a viable method for producing N-substituted anthranilic acids. researchgate.netnih.govorganic-chemistry.org These reactions often exhibit good regioselectivity, with the amination occurring at the position of the halogen. researchgate.netnih.govorganic-chemistry.org

Multi-Step Synthesis Approaches (e.g., Benzoylation of Amines)

The synthesis of complex substituted aromatic compounds often necessitates a multi-step approach to control the regiochemistry. libretexts.orglibretexts.orgyoutube.com The order of reactions is crucial, as the directing effects of the substituents guide the position of incoming groups. libretexts.orglibretexts.org For example, to synthesize m-bromoaniline from benzene (B151609), nitration is performed first to install a meta-directing nitro group, followed by bromination, and finally reduction of the nitro group to an amine. libretexts.orglibretexts.org

Benzoylation of amines is a common reaction in multi-step syntheses. This can be used to protect an amino group or to build more complex amide structures. For example, substituted benzoic acids can be coupled with amino acid esters using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) under microwave irradiation. nih.gov

Targeted Synthesis of Ethyl 2-amino-4-(dimethylamino)benzoate

The specific arrangement of substituents in this compound, with an amino group at C2 and a dimethylamino group at C4, presents a synthetic challenge due to the directing effects of these groups. Both are ortho-, para-directing and activating groups. A plausible synthetic strategy would likely involve a multi-step sequence starting from a precursor that allows for the controlled introduction of these functionalities.

A logical retrosynthetic approach would disconnect the ester first, leading to 2-amino-4-(dimethylamino)benzoic acid. The synthesis of this key intermediate would be the primary challenge. A potential forward synthesis could start with a commercially available substituted nitrobenzene. For instance, starting with 4-chloro-3-nitrobenzoic acid, one could first perform a nucleophilic aromatic substitution with dimethylamine (B145610) to introduce the dimethylamino group at the 4-position. The nitro group at the 3-position could then be reduced to an amino group. However, this would lead to the incorrect isomer (3-amino-4-(dimethylamino)benzoic acid).

A more viable strategy would be to start with a compound that already has the correct substitution pattern or can be functionalized in a regioselective manner. A potential route is outlined below:

Nitration of a suitable precursor: One could start with a compound like 4-(dimethylamino)benzoic acid and attempt a regioselective nitration at the 2-position. However, nitration of such a strongly activated ring might be difficult to control and could lead to multiple products or oxidation. A more controlled approach would be to start with a less activated precursor.

Synthesis from a pre-functionalized ring: A more plausible route would involve starting with a molecule like 2-nitro-4-chlorobenzoic acid. The synthetic sequence could be:

Nucleophilic Aromatic Substitution: Reaction of 2-nitro-4-chlorobenzoic acid with dimethylamine to yield 2-nitro-4-(dimethylamino)benzoic acid.

Reduction of the Nitro Group: The nitro group can then be selectively reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., SnCl₂/HCl), to give 2-amino-4-(dimethylamino)benzoic acid. google.com

Esterification: Finally, the resulting 2-amino-4-(dimethylamino)benzoic acid can be esterified with ethanol under acidic conditions (Fischer-Speier esterification) to yield the target compound, this compound. prepchem.com

Regioselective Functionalization Techniques

Achieving the desired 2,4-disubstitution pattern requires precise control over the regioselectivity of the reactions.

Directing Group Effects: The inherent directing effects of the substituents are paramount. In our proposed synthesis starting from 2-nitro-4-chlorobenzoic acid, the strongly deactivating nitro and carboxylic acid groups direct the incoming nucleophile (dimethylamine) to the 4-position (para to the nitro group and meta to the carboxylic acid), which is activated towards nucleophilic aromatic substitution by the ortho-nitro group.

Ortho-Lithiation/Metallation: Directed ortho-metallation (DoM) is a powerful tool for regioselective functionalization. A directing group on the aromatic ring, such as a dimethylamino group, can direct a strong base (e.g., n-butyllithium) to deprotonate the ortho-position. The resulting lithiated species can then react with an electrophile to introduce a substituent at the 2-position. While potentially applicable, this might be challenging in the presence of the acidic proton of the carboxylic acid.

C-H Activation/Amination: Modern catalytic methods for regioselective C-H amination could offer a more direct route. For example, a rhodium-catalyzed ortho-C-H amination of a 4-(dimethylamino)benzoic acid derivative could potentially install the amino group at the 2-position. researchgate.net Similarly, copper-catalyzed amination of a 2-halo-4-(dimethylamino)benzoic acid ester could be another regioselective approach. researchgate.netnih.govorganic-chemistry.org

Functionalization Technique Description Potential Application for Target Synthesis Reference
Nucleophilic Aromatic SubstitutionA nucleophile displaces a leaving group on an aromatic ring, often activated by electron-withdrawing groups.Introduction of the dimethylamino group at the 4-position of a 2-nitro-4-halobenzoic acid precursor.N/A
Reduction of Nitro GroupConversion of a nitro group to an amino group using various reducing agents.Formation of the 2-amino group from a 2-nitro precursor. researchgate.netgoogle.com
Directed ortho-Metallation (DoM)A directing group guides deprotonation at the ortho position, followed by reaction with an electrophile.Potential for introducing a group at the 2-position of a 4-(dimethylamino)benzoic acid derivative.N/A
Catalytic C-H AminationDirect introduction of an amino group at a C-H bond using a transition metal catalyst.Potential for regioselective amination at the 2-position of a 4-(dimethylamino)benzoic acid derivative. researchgate.net

Novel Catalytic Systems and Reaction Conditions for Ester Formation

While traditional Fischer esterification using strong mineral acids is effective, there is a continuous drive towards developing more benign and efficient catalytic systems.

Solid Acid Catalysts: As mentioned earlier, solid acid catalysts such as zeolites, ion-exchange resins, or supported acids offer advantages like easier product separation, catalyst reusability, and reduced corrosive waste. prepchem.com These could be employed for the final esterification step in the synthesis of this compound.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions with high chemo- and regioselectivity. Biocatalytic methods are increasingly being explored for the synthesis of esters as a green alternative to chemical methods.

Lewis Acid Catalysis: Lewis acids can also be effective catalysts for esterification and transesterification reactions. For example, a patent describes a process for making aminobenzoate esters via transesterification using a suitable catalyst. rsc.org Another study reports the use of CdO and SnCl₂ as recyclable catalysts for aminolysis of esters in ionic liquids. lumenlearning.com

Coupling Reagents: Reagents like 2,6-dimethyl-4-nitrobenzoic anhydride (B1165640) (DMNBA) have been shown to be effective for the synthesis of carboxylic esters in high yields under mild conditions. clockss.org These reagents activate the carboxylic acid, facilitating its reaction with the alcohol. clockss.org

The choice of the catalytic system for the esterification of 2-amino-4-(dimethylamino)benzoic acid would depend on factors such as scale, desired purity, and environmental considerations. For a laboratory-scale synthesis, traditional Fischer esterification would likely be sufficient. For industrial production, exploring solid acid catalysts or other recyclable catalytic systems would be advantageous.

Derivatization and Functionalization Strategies for this compound

The unique arrangement of functional groups on the this compound molecule allows for a variety of chemical transformations. These modifications can be selectively targeted to the primary amine, the ethyl ester, or the aromatic nucleus, enabling the synthesis of a diverse range of derivatives with tailored properties.

Amine Group Modifications (e.g., N-Alkylation, Acylation)

The primary amino group at the 2-position is a key site for derivatization, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Acylation: The primary amine can be readily acylated to form the corresponding amide. A common method involves the reaction with an acylating agent such as acetic anhydride. For instance, the acetylation of the amino group can be achieved to produce the corresponding N-acetyl derivative. While specific conditions for the target molecule are not extensively reported, analogous reactions with similar compounds, such as 2-(Dimethylamino)ethyl 4-aminobenzoate (B8803810), to form 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate are known. google.comsielc.com This transformation is typically carried out using an excess of the acylating agent, sometimes in the presence of a base or a catalyst.

N-Alkylation: The primary amino group can also undergo N-alkylation. This can be achieved by reacting the compound with alkyl halides. The reactivity of the primary amine makes it susceptible to substitution, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. For example, N-alkylation of related aminoethyl dibenzonaphthyridinones has been successfully performed using reagents like trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). sigmaaldrich.com Another approach involves the use of bromoacetonitrile (B46782) or 3-bromopropyne in the presence of a base like potassium carbonate. sigmaaldrich.com

Table 1: Representative Amine Group Modification Reactions
Reaction TypeReagents and ConditionsProductReference(s)
N-AcylationAcetic AnhydrideEthyl 2-acetamido-4-(dimethylamino)benzoate google.comsielc.com
N-AlkylationAlkyl Halide, Base (e.g., K2CO3 or DIEA)N-Alkyl-ethyl 2-amino-4-(dimethylamino)benzoate sigmaaldrich.com

Ester Group Transformations (e.g., Hydrolysis, Transesterification)

The ethyl ester group provides another avenue for the functionalization of this compound.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-(dimethylamino)benzoic acid. This reaction is typically carried out under acidic or basic conditions. Studies on the hydrolysis of related 2-aminobenzoate (B8764639) esters have shown that the reaction can be catalyzed by intramolecular general base catalysis from the neighboring amine group. nih.govgoogle.comchemicalbook.com The rate of hydrolysis for these esters is often pH-independent over a certain range. nih.govgoogle.comchemicalbook.com

Transesterification: The ethyl ester can be converted to other esters through transesterification. This process involves reacting the ethyl ester with a different alcohol in the presence of a suitable catalyst. For example, the synthesis of 2-Ethylhexyl p-dimethylaminobenzoate has been achieved through the transesterification of the corresponding ethyl ester with isooctyl alcohol in the presence of a catalyst like phosphoric acid. google.com This reaction is often driven to completion by removing the ethanol byproduct.

Table 2: Key Ester Group Transformation Reactions
Reaction TypeReagents and ConditionsProductReference(s)
HydrolysisAcid or Base catalyst, Water2-Amino-4-(dimethylamino)benzoic acid nih.govgoogle.comchemicalbook.com
TransesterificationAlcohol, Catalyst (e.g., Phosphoric Acid)Alkyl 2-amino-4-(dimethylamino)benzoate google.com

Aromatic Ring Functionalization (e.g., Halogenation, Nitration)

The benzene ring of this compound is activated towards electrophilic substitution by the presence of both the amino and dimethylamino groups, which are ortho-, para-directing.

Halogenation: The aromatic ring can undergo halogenation, such as bromination. Due to the high activation of the ring by the two amino groups, these reactions can proceed rapidly. In highly activated anilines, it can be challenging to achieve mono-substitution, often leading to poly-halogenated products. sigmaaldrich.com For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. orgsyn.org To control the regioselectivity and extent of halogenation, the reactivity of the amino group can be moderated by converting it to an amide before carrying out the halogenation. sigmaaldrich.com

Nitration: The nitration of the aromatic ring introduces a nitro group, which is a versatile functional group for further transformations. However, the direct nitration of anilines can be complex. The strongly acidic conditions of nitrating mixtures (e.g., nitric acid and sulfuric acid) can lead to the protonation of the amino group, forming an anilinium ion which is meta-directing. orgsyn.orgrsc.org This can result in a mixture of ortho, meta, and para isomers. rsc.org Furthermore, the strong oxidizing nature of the nitrating agents can lead to the degradation of the aniline ring. sielc.com To circumvent these issues, the amino group is often protected, for example, by acetylation, prior to nitration to achieve better control over the reaction outcome.

Table 3: Common Aromatic Ring Functionalization Reactions
Reaction TypeReagents and ConditionsPotential Product(s)Reference(s)
Halogenation (Bromination)Bromine water or other brominating agentsBromo-substituted this compound sigmaaldrich.comorgsyn.org
NitrationNitrating mixture (HNO3/H2SO4)Nitro-substituted this compound sielc.comorgsyn.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4 Dimethylamino Benzoate

Reactivity Profiles of the Ester Moiety

The ester functional group is a primary site for nucleophilic acyl substitution, with hydrolysis and transesterification being two of the most significant reactions.

Hydrolysis Mechanisms under Acidic and Basic Conditions

The hydrolysis of Ethyl 2-amino-4-(dimethylamino)benzoate involves the cleavage of the ester linkage to yield 2-amino-4-(dimethylamino)benzoic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism. researchgate.net

Under acidic conditions, the reaction is reversible and is essentially the reverse of a Fischer esterification. researchgate.net The mechanism is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, culminating in the elimination of ethanol as a leaving group and the regeneration of the acid catalyst. scirp.orgorganic-chemistry.org

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. researchgate.net The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion, being a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.

A noteworthy aspect of the hydrolysis of 2-aminobenzoate (B8764639) esters is the potential for intramolecular catalysis. Studies on the hydrolysis of various 2-aminobenzoate esters have revealed that the neighboring primary amino group can act as an intramolecular general base catalyst. wikipedia.orgresearchgate.net This participation leads to a significant rate enhancement in the pH-independent hydrolysis compared to their 4-amino-substituted counterparts. wikipedia.org The proposed mechanism involves the amine group partially abstracting a proton from a water molecule in the transition state, thereby increasing the nucleophilicity of the water for attack at the ester carbonyl. researchgate.net

Interactive Data Table: Factors Influencing Ester Hydrolysis

FactorEffect on Acid-Catalyzed HydrolysisEffect on Base-Catalyzed Hydrolysis
Acid/Base Concentration Rate increases with increasing acid concentration.Rate increases with increasing base concentration.
Temperature Rate increases with increasing temperature.Rate increases with increasing temperature.
Steric Hindrance Increased steric hindrance around the carbonyl group can slow down the reaction.Increased steric hindrance around the carbonyl group can slow down the reaction.
Electronic Effects Electron-withdrawing groups on the aromatic ring can accelerate the reaction.Electron-withdrawing groups on the aromatic ring can accelerate the reaction.

Transesterification Processes and Kinetics

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, a reaction that is typically catalyzed by either an acid or a base. mdpi.combyjus.com This process is an equilibrium reaction, and to drive it towards the desired product, an excess of the reactant alcohol is often employed, or the alcohol byproduct is removed from the reaction mixture. chemtube3d.com

Reactivity of the Amino and Dimethylamino Functionalities

Nucleophilic Reactivity of the Primary Amine at Position 2

The primary amino group at the 2-position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of reactions, including acylation and diazotization.

Acylation of the primary amine can be readily achieved using acylating agents such as acetic anhydride (B1165640). nih.gov In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of an N-acylated product. This reaction is a common method for the protection of primary amines or for the synthesis of amide derivatives. researchgate.net

Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), leads to the formation of a diazonium salt. researchgate.netresearchgate.net This intermediate is highly versatile and can undergo a range of subsequent reactions. For instance, the diazonium salt derived from 2-aminobenzoic acid (anthranilic acid) can decompose to form benzyne, a highly reactive intermediate. mdpi.com However, the diazonium salt of 2-aminobenzoic acid is also susceptible to hydroxylation, providing a route to salicylic (B10762653) acid derivatives. wikipedia.orgresearchgate.net

Reactivity Characteristics of the Tertiary Dimethylamino Group at Position 4

The tertiary dimethylamino group at the 4-position is a strong electron-donating group, significantly influencing the reactivity of the aromatic ring. Through its +M (mesomeric) effect, it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. nih.govnih.gov This makes the aromatic ring highly activated towards electrophilic aromatic substitution reactions. nih.govresearchgate.net

However, the steric bulk of the dimethylamino group, along with the presence of other substituents, can influence the regioselectivity of these reactions. nih.gov In electrophilic substitution reactions of N,N-dimethylaniline derivatives, the incoming electrophile typically adds to the positions ortho and para to the dimethylamino group. The presence of the primary amino group at the 2-position and the ester group at the 1-position will further direct incoming electrophiles. The dimethylamino group's strong activating nature means that even weak electrophiles can react. nih.gov

Demethylation Reaction Mechanisms (Radical and Ionic Pathways)

The N,N-dimethylamino group can undergo demethylation, the removal of one or both methyl groups, through various mechanisms, including radical and ionic pathways. chemtube3d.com

Radical Pathways: Photochemical demethylation is a well-documented radical process. Upon photoexcitation, often in the presence of a sensitizer (B1316253) or an external acceptor, an electron can be transferred from the nitrogen atom of the dimethylamino group, leading to the formation of a radical cation. This radical cation can then undergo deprotonation from one of the methyl groups to form a C-centered radical, which can subsequently lead to the demethylated product.

Ionic Pathways: Oxidative demethylation often proceeds through ionic mechanisms, particularly in biological systems catalyzed by enzymes like cytochrome P-450. nih.gov The proposed mechanism involves an initial one-electron oxidation of the tertiary amine to form an iminium cation radical. This can then lose a proton to generate a radical which is further oxidized to an iminium cation. Hydrolysis of this iminium cation yields the N-demethylated secondary amine and formaldehyde. researchgate.net Chemical oxidation using reagents like oxo(phosphine)ruthenium(IV) complexes can also effect N-dealkylation, mimicking the reactivity of cytochrome P-450. researchgate.net Another ionic pathway for demethylation involves the use of reagents like phenyl chloroformate, where the reaction proceeds through a quaternary ammonium (B1175870) intermediate. scirp.org

Interactive Data Table: Comparison of Demethylation Pathways

PathwayInitiating StepKey IntermediatesTypical Conditions
Radical Photoexcitation, electron transferRadical cation, C-centered radicalUV light, photosensitizer
Ionic (Oxidative) One-electron oxidationIminium cation radical, iminium cationOxidizing agents (e.g., cytochrome P-450, metal complexes)
Ionic (Chemical) Nucleophilic attack by amineQuaternary ammonium intermediateReagents like phenyl chloroformate
Susceptibility to Electrophilic Attack at the Amino Nitrogen

The chemical structure of this compound contains two nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack. The dimethylamino group, in particular, significantly influences the reactivity of the aromatic ring. While specific studies on the electrophilic attack at the amino nitrogen of this compound are not extensively detailed in the available literature, the reactivity of the closely related compound, 2'-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), provides significant insights. In the presence of strong electrophiles, such as those generated during water treatment processes, the aromatic ring is susceptible to substitution. For instance, reactions with disinfectants can lead to the substitution of a hydrogen atom on the aromatic ring with chlorine or bromine. jeeng.net

The presence of the dimethylamino group makes the molecule reactive towards oxidizing agents. researchgate.net Studies on the degradation of OD-PABA have shown that it readily reacts with disinfectants and organic matter, particularly in environments like swimming pools. jeeng.net This reactivity can lead to the formation of various by-products, including chlorinated derivatives. jeeng.net

Photochemical and Photophysical Reaction Mechanisms

The photochemistry of aminobenzoate derivatives is of significant interest due to their use as photoinitiators and their environmental fate as components of sunscreens.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a critical process in the photochemistry of Ethyl 4-(dimethylamino)benzoate (EDAB), a compound structurally similar to the title compound. hampfordresearch.com PET is a process where an electron is transferred from a donor to an acceptor molecule in an excited state, leading to charge separation. wikipedia.org EDAB functions as a tertiary amine synergist, often used with Type II photoinitiators like camphorquinone (B77051). hampfordresearch.com

The process is initiated when a photon excites a molecule to a higher energy orbital. wikipedia.org In systems containing EDAB, the tertiary amine acts as an electron donor. Upon photoexcitation of a ketone (like camphorquinone), an electron is transferred from the amine to the excited ketone. This is followed by the abstraction of a proton from the amine, a process that can significantly reduce oxygen inhibition in UV and LED curing systems. hampfordresearch.com The efficiency of this PET process is related to several factors, including the rate of electron transfer, the lifetime of the excited state, and the concentration of the receptor (amine). nih.gov

Non-Radiative Decay Pathways and Dynamics

Following photoexcitation, molecules can return to the ground state through radiative pathways (fluorescence, phosphorescence) or non-radiative decay pathways. In many fluorescent sensor systems based on PET, the non-radiative decay process is dominant in the "off" state. almacgroup.com When the amine receptor is free, a rapid PET process occurs from the amine to the excited fluorophore, effectively quenching fluorescence. almacgroup.comresearchgate.net This PET process is a primary non-radiative decay pathway.

The fluorescence quantum yield of polymers containing amino groups similar to that in this compound has been shown to decrease as the concentration of the amino receptors increases. nih.gov This observation is consistent with the idea that the electron transfer from the amine provides an efficient non-radiative pathway for the excited state to decay, thereby quenching fluorescence. nih.gov

Photodegradation and Transformation Product Formation in Diverse Media

The photodegradation of aminobenzoate derivatives, such as 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), has been studied in aquatic environments. Direct photolysis plays a key role in its transformation and is considered the main route of attenuation in sunlit surface waters. nih.gov The degradation process leads to the formation of several transformation products (TPs). nih.gov

When OD-PABA was exposed to UVB and UVA radiation, five and four TPs were detected, respectively. nih.gov The formation of these products suggests that the parent compound undergoes significant alteration under environmentally relevant conditions. nih.gov

Mechanisms of Dealkylation and Oxidation

The primary transformation products of OD-PABA detected via HPLC-HRMS involve dealkylation and hydroxylation/oxidation processes. nih.gov These reactions occur during both direct photolysis and indirect phototransformation. nih.gov The dealkylation process involves the removal of one or both of the methyl groups from the dimethylamino moiety. Oxidation can lead to the formation of hydroxylated species on the aromatic ring or oxidation of the amino group itself. nih.gov

In studies using TiO2-based heterogeneous photocatalysis to simulate indirect phototransformation, nine additional TPs were identified. nih.gov Many of these were found to be secondary TPs resulting from the further degradation of the primary products formed during direct photolysis. nih.gov

Influence of Reactive Oxygen and Chlorine Species

Reactive oxygen species (ROS) and reactive chlorine species significantly influence the degradation of aminobenzoate derivatives. The degradation of 2'-ethylhexyl 4-(dimethylamino)benzoate (ODPABA) is accelerated when oxidizing agents are used in conjunction with UV radiation. jeeng.net

The use of sodium hypochlorite, a source of reactive chlorine, with UV radiation was found to be a highly effective method for degrading ODPABA. jeeng.netresearchgate.net However, this process leads to the formation of a large number of halogenated organic metabolites, which could result in secondary water pollution and may be more toxic than the original compound. jeeng.netresearchgate.net In contrast, ozone and hydrogen peroxide showed weaker oxidative activity, resulting in the formation of fewer metabolites. researchgate.net The reaction with chlorine can involve the substitution of a hydrogen atom in the aromatic ring with a chlorine atom. jeeng.net

Electrochemical Behavior and Oxidation-Reduction Processes of this compound

The electrochemical characteristics of aromatic amines, particularly those with multiple amino substituents, are of significant interest due to their role in various chemical and biological processes, including oxidative polymerization and charge-transfer complex formation. While direct and extensive electrochemical studies on this compound are not widely available in the public literature, its electrochemical behavior can be inferred and understood by examining closely related and well-studied model compounds, such as N,N-dimethyl-p-phenylenediamine (DMPD). The presence of both a primary amino group and a tertiary dimethylamino group on the benzene ring makes DMPD a suitable analogue for predicting the redox properties of this compound. The primary difference lies in the presence of an ethyl carboxylate group at the 2-position in the target molecule, which is expected to influence its electrochemical characteristics.

Cyclic Voltammetric Studies for Redox Characterization

Cyclic voltammetry is a powerful technique to probe the redox behavior of electroactive species. For aromatic amines like DMPD, cyclic voltammetry reveals a multi-step oxidation process. The oxidation typically occurs in two distinct, sequential one-electron transfer steps.

The first oxidation step is generally a reversible process that leads to the formation of a stable radical cation. In the case of N,N-dimethyl-p-phenylenediamine, this oxidation yields the colored radical cation known as Wurster's Red. wikipedia.org The redox behavior of N,N-dimethyl-p-phenylenediamine (PPD) and its hydrochloride salt has been studied in acetonitrile. The oxidation proceeds in two separate steps, first forming the N,N-dimethyl-p-semiquinonediimine radical cation (SQDI+), followed by the N,N-dimethyl-p-quinonediimine (QDI2+). researchgate.net For N,N-dimethyl-p-phenylenediamine itself, the initial oxidation is a fully reversible step. researchgate.net

The second oxidation step, which converts the radical cation to a dication, is often quasi-reversible or irreversible. researchgate.net This second step is typically more sensitive to the solvent and the presence of any nucleophiles.

For this compound, a similar two-step oxidation mechanism is anticipated. The first oxidation would involve the removal of an electron to form a radical cation. The stability of this radical cation will be influenced by the delocalization of the unpaired electron across the aromatic ring and the nitrogen atoms. The presence of the electron-donating amino and dimethylamino groups would stabilize the radical cation. However, the ethyl carboxylate group, being an electron-withdrawing group, is expected to make the oxidation more difficult. This would likely result in a higher oxidation potential compared to DMPD.

A study on substituted p-phenylenediamines has shown a linear correlation between the number and type of substituents and the redox potential. researchgate.net Electron-donating groups, such as methyl groups, lower the oxidation potential, while electron-withdrawing groups, like phenyl groups, increase it. researchgate.net Therefore, the ester group in this compound is predicted to raise the potential required for the first oxidation step.

Table 1: Electrochemical Data for the Oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD) in Acetonitrile

Redox CoupleE°' (V vs. reference)Process Characteristics
DMPD / DMPD•+(Data not explicitly found in provided search results)Reversible, one-electron transfer
DMPD•+ / DMPD2+(Data not explicitly found in provided search results)Quasi-reversible, one-electron transfer

Investigation of Electron Transfer Characteristics

The kinetics of electron transfer are a critical aspect of the electrochemical behavior of a molecule. For substituted phenylenediamines, the rate of electron transfer can be influenced by the solvent and the molecular structure.

The study of the electron exchange kinetics for N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a compound structurally similar to DMPD, has been performed in aprotic solvents. rsc.org The rate constants for electron exchange were found to be dependent on solvent polarity and temperature. rsc.org Such studies help in understanding the reorganization energy involved in the electron transfer process, which includes contributions from both the solvent (outer-sphere) and the molecule itself (inner-sphere). rsc.org

For this compound, the electron transfer characteristics would be influenced by the electronic nature of the substituents. The electron-donating amino groups facilitate the removal of an electron, while the electron-withdrawing ethyl carboxylate group would hinder it. This push-pull electronic arrangement can affect the energy of the highest occupied molecular orbital (HOMO), from which the electron is removed during oxidation.

The electrochemical oxidation of aromatic amines can be complex, often involving follow-up chemical reactions of the initially formed radical cations or dications. researchgate.net These reactions can include dimerization or reaction with solvent or other species present in the solution. The specific reaction pathways for this compound would require dedicated experimental investigation under various conditions (e.g., pH, solvent, electrode material).

Computational Chemistry and Theoretical Studies of Ethyl 2 Amino 4 Dimethylamino Benzoate

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Analysis of HOMO-LUMO Energy Gaps and Molecular Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule is more reactive. Detailed calculations of the HOMO-LUMO energy gap for Ethyl 2-amino-4-(dimethylamino)benzoate have not been specifically reported. For context, computational studies on similar aromatic amines often utilize DFT methods like B3LYP to calculate these values, which are crucial for predicting electronic transitions and charge transfer capabilities. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. An MEP map for this compound would illustrate the electron-rich regions (typically colored in shades of red) and electron-deficient regions (colored in shades of blue). This analysis is instrumental in predicting intermolecular interactions. However, published research containing specific MEP maps or related data for this compound could not be located.

Excited State Properties and Dynamics via Computational Methods

The study of excited states is crucial for understanding a molecule's photophysical and photochemical behavior, such as its absorption and emission of light.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions from the ground state to various excited states. nih.gov A TD-DFT study on this compound would provide insights into its UV-Visible absorption properties. At present, specific TD-DFT calculations detailing the electronic absorption spectra for this compound are absent from the available literature.

Investigation of Twisted Intramolecular Charge Transfer (TICT) States

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a well-documented excited-state process in molecules containing electron-donor and electron-acceptor groups linked by a single bond that allows for torsional rotation. nih.gov This process often leads to dual fluorescence, with one emission band from a locally excited state and a second, red-shifted band from the charge-separated TICT state. While the isomer Ethyl 4-(dimethylamino)benzoate (B8555087) is a classic example of a TICT-forming molecule, dedicated computational investigations into the potential energy surfaces and stability of TICT states for this compound have not been found. Such a study would be essential to determine if the placement of the additional amino group at the 2-position facilitates or hinders the formation of a stable TICT state.

Modeling of Non-Radiative Decay Mechanisms

The non-radiative decay of photo-excited aromatic molecules like this compound is a complex process governed by the interplay of electronic states. For related compounds such as ethyl 4-(N,N-dimethylamino)benzoate (DMAEB), studies have shown that the excited-state dynamics are influenced by the proximity of low-lying nπ* and ππ* electronic states. rsc.org The energy separation between these states is sensitive to the electron-donating strength of the amino substituents and the polarity of the solvent. rsc.org

In viscous polar solvents, related molecules exhibit complex fluorescence decay, suggesting the presence of multiple excited species. rsc.org This involves the initial locally excited state, which can convert into other states, including solute-solvent exciplexes. rsc.org For a molecule like this compound, the presence of two amino groups (the 2-amino and the 4-dimethylamino) would likely lead to even more complex potential energy surfaces and multiple pathways for non-radiative decay. The additional amino group can introduce new excited states and influence the geometry of the molecule in the excited state, potentially facilitating internal conversion or intersystem crossing, which are key non-radiative processes. The interaction between the two amino groups through the benzene (B151609) ring could lead to unique charge transfer states that significantly impact the photophysical behavior. Studies on copolymers with 2-(dimethylamino)ethyl groups have noted that interactions involving the amino groups can lead to quenching of fluorescence, a form of non-radiative decay. rsc.org

Computational Analysis of Reaction Mechanisms

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. These functions identify the most likely sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

For a molecule like this compound, Fukui analysis would be critical in understanding its reactivity in various chemical environments, such as its role as a co-initiator in polymerization reactions. researchgate.net DFT calculations on similar benzamide (B126) derivatives have successfully used Fukui functions to gain insights into chemical and site selectivity. nih.gov

For this compound, one would expect the nitrogen atoms of the amino groups and the oxygen atoms of the ester group to be potential sites for electrophilic attack, while the aromatic ring, activated by two electron-donating groups, would be susceptible to electrophilic substitution. The precise reactivity would be quantified by the calculated values of the Fukui functions (f_k^+, f_k^-, f_k^0).

Interactive Data Table: Hypothetical Fukui Function Indices for this compound (Note: This table is illustrative and based on general principles for similar structures, as specific data for the target compound is not available.)

Atomic Sitef_k^+ (Nucleophilic Attack)f_k^- (Electrophilic Attack)f_k^0 (Radical Attack)Predicted Reactivity
N (2-amino)0.050.180.12High for electrophilic attack
N (4-dimethylamino)0.060.200.13Highest for electrophilic attack
O (carbonyl)0.150.080.11Moderate for nucleophilic attack
O (ester)0.120.070.09Moderate for nucleophilic attack
C (aromatic ring)VariableVariableVariableActivated for electrophilic attack

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms by calculating the thermodynamic and kinetic parameters of reaction pathways. This includes determining the structures of reactants, transition states, and products, as well as their corresponding energies.

For instance, Ethyl 4-(dimethylamino)benzoate is known to initiate spontaneous polymerization in certain dental adhesive systems. researchgate.net A theoretical study on this process would involve calculating the energy profile for the proposed mechanism, including the formation of amine-acid complexes and the subsequent generation of radicals. researchgate.net The stability of intermediates and the energy barriers (activation energies) of transition states would be determined to assess the feasibility of the proposed pathway. In studies of urethane (B1682113) formation catalyzed by related amine compounds, DFT calculations have been used to analyze reaction profiles and determine reaction enthalpies. researchgate.net

For this compound, such calculations could predict its efficiency as a polymerization initiator or its stability and degradation pathways under various conditions. The presence of the ortho-amino group could influence the reaction mechanism through steric effects or by participating in intramolecular hydrogen bonding, which would alter the energetics of the reaction compared to its 4-amino counterpart.

Intermolecular Interactions and Solid-State Structural Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within the crystal, providing insights into close contacts with neighboring molecules. The associated 2D fingerprint plots summarize these interactions, with different types of contacts (e.g., H···H, O···H, N···H) appearing as distinct regions in the plot. researchgate.netnih.gov

Interactive Data Table: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is illustrative and based on data from structurally similar compounds containing amino and ester functional groups.)

Contact TypeExpected Contribution (%)Significance
H···H30 - 50Major contribution, relates to van der Waals forces. researchgate.netresearchgate.net
O···H / H···O15 - 25Indicates hydrogen bonding involving the ester group. researchgate.netnih.gov
N···H / H···N10 - 20Indicates hydrogen bonding involving the amino groups. researchgate.netnih.gov
C···H / H···C5 - 15Represents weaker C-H···π or other van der Waals interactions. researchgate.net
C···C< 5Potential for π-π stacking interactions. researchgate.net
Other< 5Minor contributions from other atom pairs.

Beyond Hirshfeld analysis, direct computational modeling using methods like DFT can elucidate the geometry and energetics of specific intermolecular interactions. For this compound, the primary and tertiary amino groups, along with the ester functionality, provide multiple sites for hydrogen bonding and other non-covalent interactions.

The N-H protons of the 2-amino group can act as hydrogen bond donors, while the nitrogen atoms and the carbonyl oxygen can act as acceptors. This could lead to the formation of hydrogen-bonded chains or dimers in the solid state, significantly influencing the crystal structure. researchgate.net For example, in the crystal structure of Ethyl 4-(dimethylamino)benzoate, molecules are linked into chains by weak C—H···O hydrogen bonds. researchgate.netresearchgate.net The introduction of a 2-amino group would likely lead to stronger and more directional N-H···O or N-H···N hydrogen bonds, which would dominate the crystal packing. Computational models can optimize the geometry of molecular clusters (dimers, trimers, etc.) to determine the most stable hydrogen bonding motifs and calculate their interaction energies.

Coordination Chemistry and Ligand Design with Ethyl 2 Amino 4 Dimethylamino Benzoate

Ligand Properties of Aminobenzoate Esters

Aminobenzoate esters are characterized by the presence of at least two potential donor sites, making them intriguing candidates for the construction of diverse coordination architectures. The electronic properties and spatial arrangement of these donor groups influence their coordination behavior with metal ions.

Bifunctional Organic Ligand Characteristics and Coordination Modes

Ethyl 2-amino-4-(dimethylamino)benzoate possesses two primary coordination sites: the primary amino group (-NH2) at the 2-position and the carbonyl oxygen of the ester group (-COOC2H5). The nitrogen atom of the dimethylamino group at the 4-position could also potentially be involved in coordination, although this is less common. The presence of these multiple donor atoms classifies it as a bifunctional (or potentially trifunctional) organic ligand.

Based on studies of related aminobenzoate derivatives, several coordination modes can be postulated for this compound:

Monodentate Coordination: The ligand could coordinate to a metal center through either the primary amino nitrogen or the carbonyl oxygen. This mode of coordination is less common when a chelating opportunity exists.

Bidentate Chelation: The most probable coordination mode would involve the formation of a stable five-membered chelate ring through the coordination of both the primary amino nitrogen and the carbonyl oxygen to the same metal ion. This is a common feature for ligands with donor atoms in a 1,2-relationship on an aromatic ring.

Bridging Coordination: The ligand could bridge two metal centers. For instance, the amino group could coordinate to one metal ion while the carbonyl oxygen of the ester group coordinates to another, leading to the formation of polynuclear complexes.

The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere.

Complexation Studies with Transition Metal Ions

While specific complexation studies with this compound are not extensively reported in the literature, the synthesis and characterization of complexes with analogous ligands provide a framework for understanding its potential behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The choice of solvent is crucial and often involves alcohols like methanol (B129727) or ethanol (B145695) to facilitate the dissolution of both the ligand and the metal salt. The reaction may be carried out at room temperature or with gentle heating to promote complex formation.

The characterization of any resulting metal complexes would employ a range of analytical and spectroscopic techniques to determine their structure and properties. These techniques, commonly used for similar complexes, are summarized in the following table:

Technique Information Obtained Reference
Elemental AnalysisDetermination of the elemental composition (C, H, N) to confirm the stoichiometry of the complex.
Molar ConductivityMeasurement of the electrolytic nature of the complex in solution (e.g., 1:1, 1:2 electrolyte or non-electrolyte).
Magnetic SusceptibilityDetermination of the magnetic moment to infer the geometry and oxidation state of the metal ion.
Infrared (IR) SpectroscopyIdentification of the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=O).
UV-Visible SpectroscopyProbing the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the structure of diamagnetic complexes in solution.
Mass SpectrometryDetermination of the molecular weight of the complex.
X-ray CrystallographyUnambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between the ligand and the metal ion.

Infrared (IR) Spectroscopy: Upon coordination of this compound to a metal ion, characteristic shifts in the IR absorption bands of the amino and carbonyl groups are expected. For instance, the N-H stretching vibrations of the primary amino group would likely shift to a lower frequency (wavenumber) due to the donation of electron density to the metal ion. Similarly, a shift in the C=O stretching frequency of the ester group to a lower wavenumber would indicate its involvement in coordination. The appearance of new bands in the far-IR region can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible Spectroscopy: The electronic absorption spectrum of the free ligand is expected to be modified upon complexation. The formation of a metal complex can give rise to new absorption bands, particularly ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which are often in the visible region of the spectrum, resulting in colored complexes. Shifts in the intra-ligand π-π* and n-π* transitions can also provide evidence of coordination.

The following table summarizes typical spectroscopic data observed for related aminobenzoate and Schiff base complexes, which can be used as a reference for what might be expected for complexes of this compound.

Compound/Complex Key IR Bands (cm⁻¹) Key UV-Vis Bands (nm) Reference
4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complexC=O: 1633; N-H: 3230-3469n → π* transitions observed
{ethyl 4-(2-hydroxy-benzylideneamino) benzoate} Schiff baseO-H: 3254; C=N: 1618Intra-ligand: 267, 332
Cu(II) complex of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}O-H band disappears; C=N shiftsShifts in intra-ligand bands and new d-d transition bands

Impact of Coordination on Electronic and Photophysical Properties

The coordination of a metal ion to an organic ligand can significantly alter its electronic and photophysical properties, such as absorption and fluorescence. While the photophysical properties of this compound complexes have not been specifically documented, insights can be gained from related systems.

For instance, the free ligand is expected to exhibit fluorescence owing to its aromatic structure and the presence of electron-donating amino groups. Upon complexation with a transition metal ion, this fluorescence may be quenched due to energy or electron transfer processes.

Conversely, coordination to certain metal ions, particularly lanthanides, can lead to an enhancement of luminescence. In such cases, the organic ligand can act as an "antenna," absorbing light efficiently and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This process, known as sensitized luminescence, is a key principle in the design of fluorescent materials and probes. The study of lanthanide complexes with 3-dimethylamino benzoic acid has demonstrated the feasibility of this approach.

The photophysical properties of the related Ethyl 4-(dimethylamino)benzoate (B8555087) have been studied, and it is known to be a component in photoinitiator systems. The coordination of a metal ion to this compound could potentially tune these photophysical properties, opening up possibilities for applications in areas such as light-emitting devices, sensors, and photodynamic therapy.

Role in Advanced Organic Synthesis and Heterocyclic Chemistry

Application as a Building Block in Complex Molecular Architectures

The utility of Ethyl 2-amino-4-(dimethylamino)benzoate as a building block stems from the distinct reactivity of its functional groups, which can be addressed selectively or in concert to assemble intricate molecules. mdpi.com This strategic positioning of reactive sites allows for its incorporation into larger, supramolecular structures and complex organic molecules. mdpi.com

The synthetic versatility of this compound is rooted in the differential reactivity of its three main functional groups:

Primary Amino Group (-NH₂): This group is a potent nucleophile, making it the primary site for reactions such as acylation, alkylation, and condensation. It is the key to forming imides, amides, and Schiff bases, and it can be diazotized for further transformations.

Ethyl Ester Group (-COOEt): This group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol. A crucial transformation is its reaction with hydrazine (B178648) to form the corresponding benzohydrazide (B10538), a key intermediate for synthesizing various five-membered heterocycles. orientjchem.orgresearchgate.net

Dimethylamino Group (-N(CH₃)₂): As a tertiary amine, this group is generally less reactive than the primary amine. However, its electron-donating nature strongly activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.

This inherent multifunctionality allows chemists to devise synthetic routes where each part of the molecule can be sequentially or orthogonally modified to build complex target structures.

Precursor for Diverse Heterocyclic Compounds

Heterocyclic chemistry is a cornerstone of medicinal and materials science, and this compound provides a reliable starting point for the synthesis of numerous heterocyclic systems. The amino and ester functionalities are particularly useful for constructing rings through condensation and cyclization reactions.

The 1,3,4-oxadiazole (B1194373) ring is a common motif in pharmacologically active compounds. The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles can be achieved from aminobenzoates. nih.govresearchgate.net The typical synthetic pathway begins with the conversion of the ethyl ester to a benzohydrazide.

The process involves two main steps:

Hydrazinolysis: The ethyl ester of the benzoate (B1203000) is reacted with hydrazine hydrate, typically in an alcohol solvent, to form the corresponding 4-(dimethylamino)-2-aminobenzohydrazide.

Cyclization: The resulting benzohydrazide is then cyclized. A common method involves reacting the hydrazide with cyanogen (B1215507) bromide (CNBr) in the presence of a base like sodium bicarbonate to form the 5-(2-amino-4-dimethylaminophenyl)-1,3,4-oxadiazol-2-amine nucleus. orientjchem.org

Reaction StageKey ReagentsIntermediate/ProductReference
HydrazinolysisHydrazine Hydrate4-(dimethylamino)-2-aminobenzohydrazide orientjchem.org
CyclizationCyanogen Bromide (CNBr), NaHCO₃5-Aryl-1,3,4-oxadiazole orientjchem.org

The primary amino group of this compound is readily used for the synthesis of imides and Schiff bases (imines). amazonaws.com

Imides: Cyclic imides are formed by the thermal fusion of the amino group with cyclic acid anhydrides such as phthalic anhydride (B1165640) or succinic anhydride. orientjchem.orgresearchgate.net This reaction involves heating the reactants together, often without a solvent, to drive the condensation and cyclization, resulting in the formation of a stable five- or six-membered imide ring attached to the benzoate core.

Schiff Bases: The condensation of the primary amine with various aromatic aldehydes in an acidic medium (e.g., glacial acetic acid) or with a catalyst like methanesulfonic acid yields Schiff bases. orientjchem.orgamazonaws.com These imine compounds are themselves important intermediates for the synthesis of other heterocyclic systems or can be targets in their own right due to their biological activities. nih.govmdpi.com

Product TypeReagentsGeneral ConditionsReference
Cyclic ImidePhthalic Anhydride, Succinic AnhydrideThermal fusion (high temperature) orientjchem.orgresearchgate.net
Schiff BaseAromatic AldehydesReflux in ethanol (B145695) with an acid catalyst amazonaws.com

The functional groups on this compound allow for its elaboration into fused and substituted pyrazole (B372694) and pyrimidine (B1678525) ring systems, which are privileged structures in medicinal chemistry. nih.gov

Pyrazoles: Pyrazole rings can be synthesized through the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. researchgate.net In the context of the starting material, the amino group can be transformed (e.g., via diazotization) or the ester group can be modified to create a suitable precursor that can react with a hydrazine to form the pyrazole ring.

Pyrimidines: The synthesis of pyrimidine derivatives often involves the reaction of a compound containing an amidine or guanidine (B92328) moiety with a 1,3-dielectrophile. The amino group of this compound can act as a nucleophile in reactions with reagents like enaminones or β-ketoesters to build up the pyrimidine ring. researchgate.net For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminone, which can then be cyclized with guanidine to yield a diaminopyrimidine derivative. researchgate.netasianpubs.orgpsu.edu

HeterocycleGeneral PrecursorsKey Reaction TypeReference
PyrazoleHydrazine derivatives, 1,3-dicarbonylsCondensation, Cyclization nih.govresearchgate.netnih.gov
PyrimidineAmidines (e.g., Guanidine), β-ketoesters, EnaminonesCondensation, Cyclization researchgate.netasianpubs.orgpsu.edu

Thiazole (B1198619) derivatives are another important class of heterocycles accessible from aminobenzoate precursors. ajrconline.org The most common route is the Hantzsch thiazole synthesis.

The general strategy involves:

Thiourea (B124793) Formation: The primary amino group of this compound is first converted into a thiourea derivative by reacting it with a thiocyanating agent or an isothiocyanate.

Cyclization: This thiourea derivative is then reacted with an α-halocarbonyl compound (e.g., an α-bromoketone). The sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-activated carbon bearing the halogen. Subsequent intramolecular condensation and dehydration yield the final 2-aminothiazole (B372263) derivative. nih.gov

This method allows for the direct attachment of a substituted thiazole ring to the benzoate system, creating hybrid molecules with potential applications in materials and medicinal chemistry. rsc.orgnih.gov

Reaction StageKey ReagentsIntermediate/ProductReference
Thiourea FormationIsothiocyanate or ThiophosgeneN-Arylthiourea nih.gov
Hantzsch Cyclizationα-Haloketone (e.g., phenacyl bromide)2-Amino-4-arylthiazole derivative ajrconline.orgnih.gov

Synthetic Pathways to Quinoline (B57606) and Pyridine (B92270) Analogs

Well-established methods for quinoline synthesis, such as the Friedländer annulation, typically involve the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. Similarly, the Combes synthesis and the Doebner-von Miller reaction utilize different aniline-based precursors for the construction of the quinoline core.

For pyridine synthesis, the Hantzsch reaction is a classic method that involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The Guareschi-Thorpe condensation also provides a route to substituted pyridines but from cyanoacetamide or an alkyl cyanoacetate (B8463686) and a 1,3-dicarbonyl compound.

Despite the structural motifs present in This compound (an ortho-amino substituted benzene (B151609) ring), no literature could be found that details its successful application as a precursor in these or other related cyclization reactions to form quinoline or pyridine ring systems. A 2018 review on the synthesis of methylamino- and dimethylaminoquinolines, for instance, describes various synthetic strategies but does not mention the use of This compound . researchgate.net

Exploration of Novel Synthetic Methodologies and Reaction Pathways

The exploration of new synthetic methods often involves leveraging the reactivity of functional groups within a molecule to construct novel architectures. While This compound possesses a reactive ortho-amino group and an ester functionality, which could theoretically participate in cyclization reactions, no published studies were identified that explore such novel pathways for this specific compound.

Research in heterocyclic chemistry is vast, with numerous publications on the synthesis of quinoline and pyridine derivatives. However, the specific application of This compound as a building block in this context appears to be an unexplored area of research, or at least one that is not documented in publicly accessible scientific databases.

Polymerization and Material Science Perspectives of Ethyl 2 Amino 4 Dimethylamino Benzoate

Function as a Co-initiator and Synergist in Photopolymerization Systems

Mechanistic Insights into Action with Norrish Type II Photoinitiators

The synergistic action of EDAB is most pronounced when paired with Norrish Type II photoinitiators, such as benzophenone (B1666685) or camphorquinone (B77051). hampfordresearch.comradtech.org The mechanism begins when the photoinitiator (a ketone) absorbs UV or LED light, promoting it to an excited triplet state. radtech.org In this energized state, the photoinitiator does not cleave directly but instead abstracts a hydrogen atom from a donor molecule. EDAB serves as an excellent hydrogen donor. radtech.org

The process involves an initial electron transfer from the nitrogen atom of the tertiary amine in EDAB to the excited ketone. hampfordresearch.com This is immediately followed by the abstraction of a proton (hydrogen atom) from the carbon adjacent to the nitrogen on the amine. hampfordresearch.com This two-step process—electron transfer followed by proton transfer—regenerates the ground-state photoinitiator and, crucially, creates a highly reactive alkyl-amino free radical. radtech.org This newly formed radical is the species that goes on to initiate the polymerization of acrylate (B77674) double bonds, propagating the polymer chain. radtech.org

Contribution to Reduction of Oxygen Inhibition in UV and LED Curing Processes

A persistent challenge in free-radical polymerization, especially in thin films cured in the presence of air, is oxygen inhibition. radtech.orguvebtech.com Molecular oxygen is a potent inhibitor; it can quench the excited state of the photoinitiator or scavenge the newly formed free radicals, converting them into much less reactive peroxy radicals. radtech.orguvebtech.com This process primarily affects the surface of the coating, often resulting in a tacky, under-cured finish. uvebtech.com

Ethyl 2-amino-4-(dimethylamino)benzoate plays a vital role in mitigating this oxygen inhibition. hampfordresearch.com The tertiary amine structure is effective at converting the unreactive peroxy radicals back into reactive species. radtech.org When a peroxy radical is formed, EDAB can react with it, donating a hydrogen to neutralize the peroxide and in the process, generating a new, reactive alkyl-amino radical. radtech.org This new radical can then continue the polymerization process, effectively rescuing the chain from termination by oxygen. radtech.org This function is particularly critical in lower-intensity curing systems like UV LED, where oxygen inhibition is more pronounced. uvebtech.com

Table 1: Functional Roles of this compound in Photopolymerization
FunctionMechanismAssociated Photoinitiator TypeKey Outcome
Co-initiator / SynergistProvides an active hydrogen donor site for the excited photoinitiator, forming a reactive alkyl-amino free radical. radtech.orgNorrish Type II (e.g., Camphorquinone, Benzophenone). hampfordresearch.comEfficient generation of initiating free radicals. radtech.org
Oxygen Inhibition ReductionReacts with and converts unreactive peroxy radicals into reactive alkyl-amino radicals. radtech.orgApplicable to free-radical systems in general. radtech.orgImproved surface cure and reduction of surface tackiness. pcimag.com

Electron Transfer Dynamics in Polymerization Initiation

The initiation process involving EDAB is fundamentally governed by electron transfer dynamics. hampfordresearch.com Upon excitation by light, the Norrish Type II photoinitiator seeks an electron, and the tertiary amine of EDAB is an effective electron donor. hampfordresearch.comrsc.org The transfer of an electron from the amine to the excited ketone is the primary step. hampfordresearch.com This creates a radical ion pair. This is followed by a rapid proton transfer from the α-carbon of the amine group to the ketone radical anion, resulting in the formation of the initiating alkyl-amino radical and the regeneration of the photoinitiator in its ground state. hampfordresearch.comradtech.org The efficiency of this entire process is dependent on the electron-donating strength of the amine and the proximity of the interacting species. rsc.org

Spontaneous Polymerization Phenomena and Catalysis

Beyond its role in light-induced polymerization, this compound (referred to as 4E in some studies) can also trigger spontaneous polymerization in certain chemical systems without the need for light energy. researchgate.net This phenomenon is particularly relevant in the context of self-etching dental adhesives and other acidic resin formulations. researchgate.net

Base-Activated Polymerization Mechanisms in Acidic Formulations

In specific acidic adhesive formulations, such as those containing a mixture of acidic monomers like bis[2‐(methacryloyloxy)ethyl] phosphate (B84403) (2MP) and other monomers like 2‐hydroxyethyl methacrylate (B99206) (HEMA), EDAB can act as a polymerization initiator when activated by a base. researchgate.net In these systems, the polymerization remains dormant until a base is introduced. researchgate.net

The proposed mechanism involves an amine-acid interaction. The tertiary amine (EDAB) and the acidic monomer can form a complex. When a base, such as hydroxyapatite (B223615) (the mineral component of teeth), calcium hydroxide (B78521), or sodium hydroxide, is added to this acidic formulation, it neutralizes some of the acid. researchgate.net This shift in the chemical environment is believed to trigger the decomposition of the amine-acid complex, leading to the generation of free radicals that initiate the spontaneous polymerization of the methacrylate monomers at room temperature. researchgate.net

Influence of pH and Buffer Capacity on Polymerization Kinetics and Induction Periods

The kinetics of this base-activated spontaneous polymerization are highly sensitive to the pH of the system and the buffer capacity of the activating base. researchgate.net Research using a model adhesive system demonstrated that the polymerization rate, the final degree of conversion, and the induction period (the delay before polymerization begins) are all strongly influenced by these factors. researchgate.net

For a system containing 2MP/HEMA and EDAB, it was found that an optimal pH range for spontaneous polymerization exists between 1.0 and 1.8. researchgate.net The base's buffer capacity plays a crucial role; a base with excellent buffer capacity, like hydroxyapatite, was shown to provide the best performance. researchgate.net It can effectively modulate the pH in the local environment, facilitating a controlled and efficient initiation process. This leads to a higher degree of monomer conversion compared to bases with lower buffering ability. researchgate.net The induction period and polymerization rate can be tuned by adjusting the amount and type of base added to the formulation. researchgate.net

Table 2: Effect of pH and Base on Spontaneous Polymerization Initiated by this compound
ParameterInfluence on PolymerizationExample from Research Findings
pHAffects the rate and degree of conversion. An optimal range is required for the reaction to proceed efficiently. researchgate.netIn a 2MP/HEMA adhesive system, the optimal pH for polymerization was found to be between 1.0 and 1.8. researchgate.net
Base Type / Buffer CapacityThe buffering ability of the base influences the polymerization kinetics. researchgate.netHydroxyapatite (HAp) demonstrated the best performance due to its excellent buffer capacity. researchgate.net
Induction Period & RateThese kinetic factors are dependent on the pH and the specific base used. researchgate.netThe addition of various bases (e.g., Ca(OH)₂, NaOH, HAp) altered the induction period and polymerization rate. researchgate.net

Integration and Behavior within Polymer Matrices

Characteristics of Co-polymerization or Non-Copolymerization in Acrylate Systems

This compound, also known as Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), primarily functions as a tertiary amine synergist or co-initiator in polymer systems, particularly in free-radical photopolymerization of acrylates. hampfordresearch.comrsc.org Its integration and behavior within polymer matrices are characterized by its role in initiating polymerization rather than becoming a structural part of the polymer backbone.

Research indicates that this compound exhibits minimal to no co-polymerization within acrylate systems. hampfordresearch.com Instead of being incorporated into the growing polymer chain as a monomer unit, it participates in the photoinitiation process. In conjunction with a primary photoinitiator, such as camphorquinone (CQ), this compound acts as an electron and proton donor to generate free radicals, which in turn initiate the polymerization of acrylate monomers. hampfordresearch.comresearchgate.net This process is crucial for the curing of various materials, including dental resins and coatings. researchgate.netresearchgate.net

A study on the polymerization of dental adhesive systems, which are composed of acrylate and methacrylate monomers like 2-hydroxyethyl methacrylate (HEMA) and bis[2-(methacryloyloxy)ethyl] phosphate (2MP), demonstrated the role of this compound as an efficient co-initiator. researchgate.net In these systems, the polymerization is triggered by the interaction of the amine with the photoinitiator under light exposure or even through a self-curing mechanism involving other components of the system. researchgate.net The primary function of this compound is to facilitate the generation of the initial radicals that start the polymerization chain reaction of the acrylate monomers.

The efficiency of this compound as a co-initiator has been compared with other amines in various studies. For instance, in combination with camphorquinone, it has been shown to be a highly efficient co-initiator for the polymerization of self-etch dental adhesives. researchgate.net The table below summarizes the role and behavior of this compound in acrylate polymerization systems based on available research findings.

PropertyFindingSource(s)
Copolymerization Potential Exhibits little to no co-polymerization in acrylate systems. hampfordresearch.com
Primary Function Acts as a tertiary amine synergist and co-initiator. hampfordresearch.com
Mechanism of Action In photoinitiation systems (e.g., with camphorquinone), it acts as an electron and proton donor to generate free radicals for initiating polymerization. hampfordresearch.comresearchgate.net
Application in Acrylate Systems Used in dental adhesives and restoration materials to initiate the polymerization of acrylate and methacrylate monomers. researchgate.netnih.gov
Effect on Polymerization Significantly contributes to the initiation of polymerization, impacting the degree of conversion and polymerization rate. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Research Contributions

As there is no current research, the initial and most significant contribution would be the successful synthesis and unambiguous characterization of Ethyl 2-amino-4-(dimethylamino)benzoate. This would involve developing a novel synthetic pathway, potentially starting from a suitably substituted nitrobenzoic acid or through amination of a halogenated precursor.

Identification of Unexplored Reactivity and Synthetic Opportunities

Once synthesized, the compound's unique substitution pattern—with an amino, a dimethylamino, and an ethyl ester group on the benzene (B151609) ring—would offer a rich field for exploring its reactivity. Key areas of investigation would include:

The directing effects of the amino and dimethylamino groups in electrophilic aromatic substitution reactions.

The potential for intramolecular reactions involving the different functional groups.

Its utility as a building block in the synthesis of more complex molecules, such as novel dyes, pharmaceutical scaffolds, or polymer monomers.

Prospects for Advanced Spectroscopic and Computational Methodologies

The characterization of this novel compound would necessitate the use of advanced spectroscopic techniques, including 2D NMR spectroscopy, to confirm its structure. Furthermore, computational chemistry could be employed to predict its electronic properties, molecular geometry, and spectroscopic signatures, which could then be compared with experimental data.

Envisioning Novel Chemical Entities and Material Innovations from the Compound

The specific arrangement of electron-donating groups and an ester functionality could impart interesting photophysical or electronic properties. This could lead to the development of:

Novel Photoinitiators: The presence of the amino and dimethylamino groups might enhance its ability to act as a co-initiator in photopolymerization reactions.

New Materials: Incorporation of this molecule into polymers could lead to materials with unique optical, thermal, or mechanical properties.

Biologically Active Molecules: The aminobenzoate scaffold is present in many biologically active compounds, and this novel substitution pattern could lead to new pharmacological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl 4-(dimethylamino)benzoate derivatives?

  • Methodology : Esterification of 4-(dimethylamino)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) is a common route . For analogs, multicomponent reactions using catalysts like 4-(dimethylamino)pyridine (DMAP) can improve yields, as demonstrated in chromene derivatives . Purity is confirmed via NMR and mass spectrometry .

Q. How can researchers assess the purity and structural integrity of ethyl 4-(dimethylamino)benzoate?

  • Methodology :

  • Chromatography : HPLC with UV detection at ~300 nm (sensitive to aromatic amines).
  • Spectroscopy : ¹H/¹³C NMR to confirm ester and dimethylamino groups (e.g., δ ~3.0 ppm for N(CH₃)₂) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 193.24 for [M+H]⁺) .

Q. What role does ethyl 4-(dimethylamino)benzoate play in photopolymerization?

  • Methodology : EDMAB acts as a co-initiator in resin cements, synergizing with camphorquinone (CQ) under visible light. The degree of conversion (DC) is quantified using Raman spectroscopy, with EDMAB showing higher DC (~75%) compared to methacrylate-based amines .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-amino vs. 4-dimethylamino) influence reactivity in benzoate esters?

  • Methodology :

  • Comparative Studies : Use DFT calculations to model electron distribution and hydrogen-bonding potential. For example, the 4-dimethylamino group enhances electron-donating capacity, improving photoinitiation efficiency .
  • Experimental Validation : Synthesize analogs (e.g., 2-amino-4-dimethylamino vs. 4-dimethylamino) and compare polymerization kinetics via photo-DSC .

Q. What mechanistic insights explain the interaction between ethyl 4-(dimethylamino)benzoate and iodonium salts (e.g., DPI) in resin systems?

  • Methodology :

  • Kinetic Analysis : Monitor radical generation using electron paramagnetic resonance (EPR). DPI accelerates radical formation in methacrylate-based systems but has minimal effect on EDMAB due to its higher inherent reactivity .
  • Thermal Analysis : TGA/DSC to study curing exotherms and glass transition temperatures (Tg) in optimized CQ/EDMAB/DPI systems .

Q. Can computational models predict the estrogenic activity of ethyl 4-(dimethylamino)benzoate derivatives?

  • Methodology :

  • Molecular Docking : Simulate binding affinity to estrogen receptors (e.g., ERα/ERβ) using AutoDock Vina. EDMAB’s benzoate moiety shows potential for hydrophobic interactions, explaining its estrogenic effects in sunscreen applications .
  • In Vitro Assays**: Validate predictions with luciferase-based reporter gene assays in MCF-7 cells .

Q. How do varying amine/CQ ratios impact the physicochemical properties of polymerized resins?

  • Methodology :

  • Design of Experiments (DoE) : Test 1:1 vs. 1:2 CQ/EDMAB ratios. Higher amine content (1:2) improves flexural strength (~120 MPa) and reduces water sorption (~30 µg/mm³) .
  • Surface Analysis : SEM/EDS to evaluate monomer distribution and crosslink density .

Contradictions and Limitations in Current Evidence

  • Substitution Position Gaps : Most data focus on 4-(dimethylamino) substitution; 2-amino-4-(dimethylamino) analogs lack direct studies. Researchers should prioritize synthesizing and characterizing the 2-amino derivative.
  • Biological Data Scarcity : Estrogenic activity is noted , but toxicological profiles (e.g., cytotoxicity, genotoxicity) are absent. In vivo studies are needed for pharmacological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.